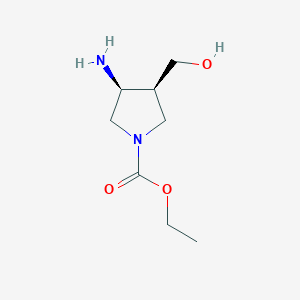

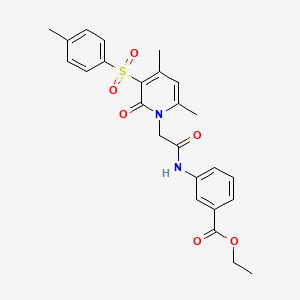

![molecular formula C24H33ClN4O3S2 B2508040 N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1216981-73-5](/img/structure/B2508040.png)

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride" is a chemically synthesized molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the coupling of an amine with an acid chloride to form the amide bond. For example, in the synthesis of N-(thiazol-2-yl)benzamide derivatives, a crystal engineering approach was used to investigate the role of methyl functionality and non-covalent interactions in gelation behavior . Similarly, nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized and characterized, indicating a method for preparing such compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by non-covalent interactions such as hydrogen bonding, π-π interactions, and S⋯O interactions, which can influence their physical properties and biological activities. For instance, the single crystal structure of a gelator showed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . These interactions are crucial for the stability and function of the molecules and would be expected to be present in the compound of interest as well.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The nickel complexes of benzamide derivatives, for example, exhibited catalytic activity in ethylene oligomerization . The reactivity of the compound "this compound" would likely be influenced by the presence of the diethylamino group, the dimethylbenzothiazol moiety, and the dimethylsulfamoyl group, which could participate in various chemical interactions and reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives towards ethanol/water and methanol/water mixtures suggests that similar compounds could have applications as supramolecular gelators . The crystal packing and stability of these compounds are often stabilized by a combination of hydrogen bonds and other non-covalent interactions . The compound would likely exhibit similar properties, which could be tailored by modifying the substituents on the benzamide core.

Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

Research into N-substituted benzamide derivatives, including compounds with similar structures to the chemical , has shown significant promise in the development of selective class III electrophysiological agents. These compounds exhibit potency in vitro comparable to established class III agents, indicating their potential for addressing cardiac arrhythmias and other electrophysiological disorders (Morgan et al., 1990).

Anticancer Evaluation

A series of substituted benzamides have been designed and synthesized, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This research underscores the potential of these compounds in developing targeted cancer therapies (Ravinaik et al., 2021).

Antiallergy Agents

The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives has led to the discovery of potent, orally active antiallergy agents. These compounds outperform traditional treatments like disodium cromoglycate in efficacy, highlighting their therapeutic potential in allergy treatment (Hargrave et al., 1983).

Neuroprotection and Cognitive Enhancement

Investigations into compounds structurally related to the specified benzamide have revealed neuroprotective effects against various neurotoxic challenges. These findings suggest a role in cognitive enhancement and neuroprotection, offering insights into potential treatments for neurological conditions (Phuagphong et al., 2004).

Antimicrobial and Antifungal Agents

The exploration of benzothiazole and related compounds has extended to antimicrobial and antifungal applications. Synthesized derivatives have shown promising activity against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Padalkar et al., 2014).

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3S2.ClH/c1-7-27(8-2)15-16-28(24-25-22-18(4)17(3)9-14-21(22)32-24)23(29)19-10-12-20(13-11-19)33(30,31)26(5)6;/h9-14H,7-8,15-16H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKWJMLHVINGPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

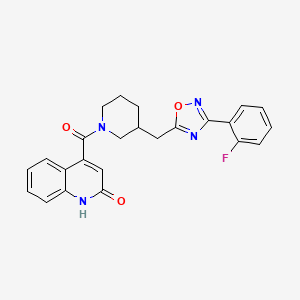

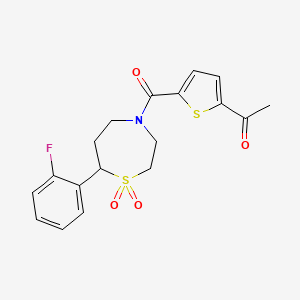

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)

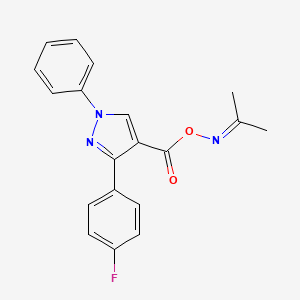

![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)

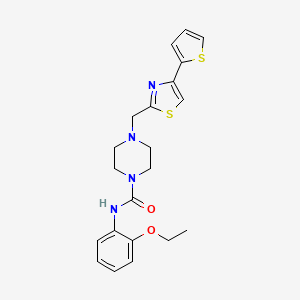

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)

![Tetramethyl-[1,4]dioxane-2,6-dione](/img/structure/B2507974.png)

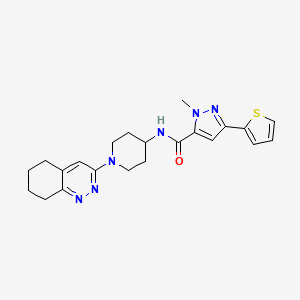

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)